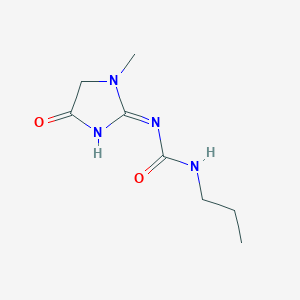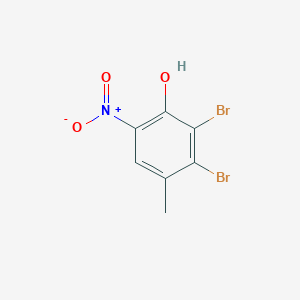
2,3-Dibromo-4-methyl-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4-methyl-6-nitrophenol is an organic compound with the molecular formula C7H5Br2NO3 It is a derivative of phenol, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methyl-6-nitrophenol typically involves a multi-step process starting from phenol. The general steps include:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated phenol is then subjected to bromination using bromine in the presence of a suitable solvent like glacial acetic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization from solvents like ethanol or acetic acid .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-Dibromo-4-methyl-6-aminophenol.
Scientific Research Applications
2,3-Dibromo-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-methyl-6-nitrophenol involves its interaction with biological molecules. The nitro group can participate in redox reactions, while the bromine atoms can form halogen bonds with proteins and enzymes, potentially altering their function. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 2,4-Dibromo-6-nitrophenol
- 2,6-Dibromo-4-nitrophenol
- 2,3-Dibromo-4-nitrophenol
Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties due to these substituents .
Properties
CAS No. |
89883-13-6 |
|---|---|
Molecular Formula |
C7H5Br2NO3 |
Molecular Weight |
310.93 g/mol |
IUPAC Name |
2,3-dibromo-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C7H5Br2NO3/c1-3-2-4(10(12)13)7(11)6(9)5(3)8/h2,11H,1H3 |
InChI Key |
YHZLZLLRBNGFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



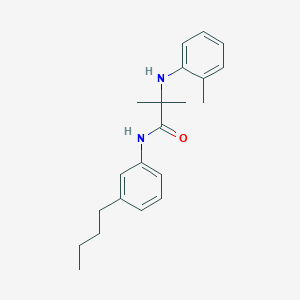
![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)

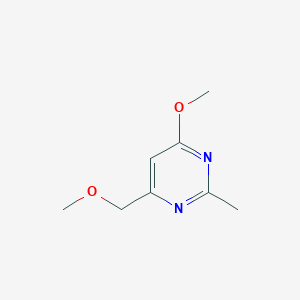
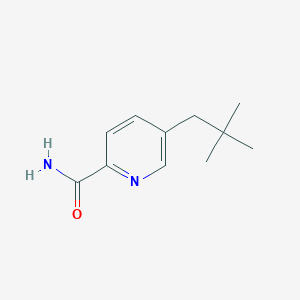
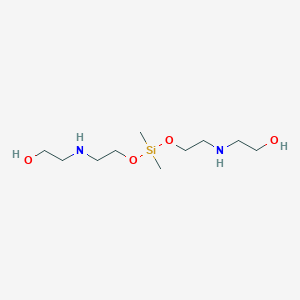
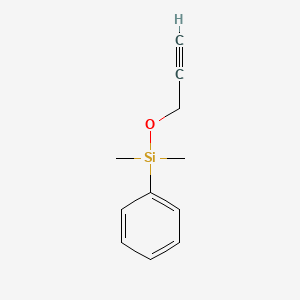
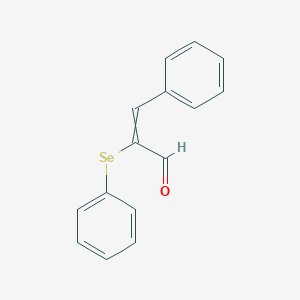
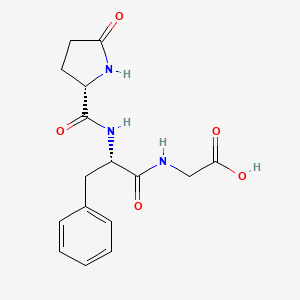
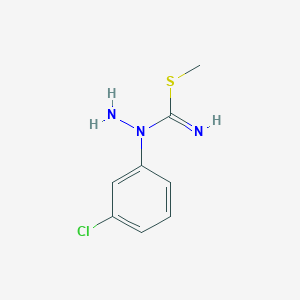
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
